molecular formula C11H7Cl2NOS B5601284 N-(3,5-dichlorophenyl)-2-thiophenecarboxamide

N-(3,5-dichlorophenyl)-2-thiophenecarboxamide

Cat. No. B5601284
M. Wt: 272.1 g/mol
InChI Key: OLVIUPUHNKHNIN-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-thiophenecarboxamide is a synthetic molecule belonging to the class of thiophene carboxamides, compounds known for their varied biological activities. This specific compound has garnered interest due to its potential utility in various fields, including medicinal chemistry and materials science. The interest in thiophene and its derivatives stems from their electronic properties, which make them suitable for applications in organic electronics and as pharmacophores in drug design.

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to this compound, often involves the Gewald reaction, a multicomponent reaction that allows for the introduction of a thiophene ring into the molecule. For example, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a related compound, was synthesized using a cold condensation process followed by reactions with substituted aryl aldehydes to yield new Schiff bases, showcasing the versatility of thiophene synthesis methods (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and biological activities. Crystal structure and Hirshfeld surface analysis of thiophene derivatives reveal intricate details about their molecular packing, hydrogen bonding, and potential interactions with biological targets. Such analyses provide insights into the compound's stability, reactivity, and interaction with other molecules (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Thiophene carboxamides undergo various chemical reactions, highlighting their chemical diversity and potential for further derivatization. These reactions include the formation of Schiff bases, interactions with acid chlorides, and cyclization reactions that lead to the formation of complex heterocyclic structures. Such chemical versatility is key to exploring the therapeutic potential of these compounds and their utility in other chemical domains (Kumar, Anupama, & Khan, 2008).

properties

IUPAC Name

N-(3,5-dichlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NOS/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVIUPUHNKHNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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